molecular formula C17H18N4O3 B11505976 Ethyl 6-amino-5-cyano-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-2-methyl-4H-pyran-3-carboxylate

Ethyl 6-amino-5-cyano-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11505976
M. Wt: 326.35 g/mol
InChI Key: YANVOFOBTHMCOJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-5-cyano-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the pyran ring, introduction of the cyano groups, and esterification. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the cyano groups or other functional groups present in the molecule.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-cyano-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would require experimental data from biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-5-cyano-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-2-methyl-4H-pyran-3-carboxylate: shares structural similarities with other pyran and pyrrole derivatives.

    6-amino-5-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(5-cyano-2,4-dimethyl-1H-pyrrol-3-yl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-5-23-17(22)14-10(4)24-16(20)11(6-18)15(14)13-8(2)12(7-19)21-9(13)3/h15,21H,5,20H2,1-4H3

InChI Key

YANVOFOBTHMCOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(NC(=C2C)C#N)C)C#N)N)C

Origin of Product

United States

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